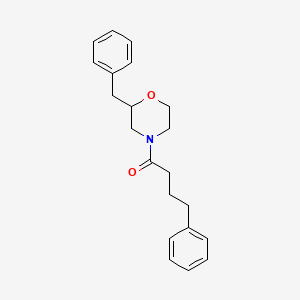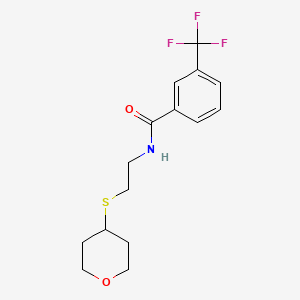
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups present. The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing one oxygen atom. The thioether linkage involves a sulfur atom, and the benzamide group contains a benzene ring attached to an amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzamide group, the tetrahydro-2H-pyran-4-yl group, and the thioether linkage .Applications De Recherche Scientifique
Heterocyclic Synthesis
Research in the field of heterocyclic chemistry has explored the synthesis and reactivity of compounds structurally related to "N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide". For example, the study of thiophenylhydrazonoacetates in heterocyclic synthesis has led to the development of various pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these compounds in creating complex heterocyclic structures (Mohareb et al., 2004).
Catalytic Reactions
The compound's framework has been utilized in catalytic reactions, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing its potential in facilitating the addition of amide functionalities to olefins (Wang and Widenhoefer, 2004).
Synthesis of Fluorinated Compounds
The exploration of fluorinated compounds, including those containing the trifluoromethyl group, has been significant due to their potential in medicinal chemistry and materials science. For instance, the synthesis of trifluoromethyl-containing polysubstituted aromatic compounds through Diels–Alder reactions highlights the strategic incorporation of the trifluoromethyl group into complex aromatic systems for further functional exploration (Kondratov et al., 2015).
Luminescent Materials
The structural analogs of "N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide" have found applications in the development of luminescent materials. Studies on ethynyl-pyrene derivatives, for example, have demonstrated their potential in optoelectronic devices due to their significant luminescent properties, which can be tuned based on substitution patterns and the state of matter (Diring et al., 2009).
Antibacterial Agents
The modification of the compound's structure has led to the synthesis of derivatives with promising biological activities. Specifically, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, illustrating the compound's framework's adaptability for targeting viral infections (Hebishy et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)14(20)19-6-9-22-13-4-7-21-8-5-13/h1-3,10,13H,4-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYVKEBCSJCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

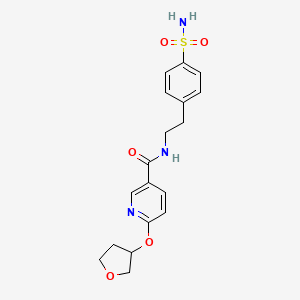



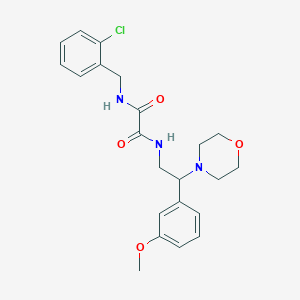
![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)
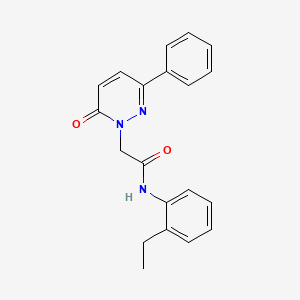
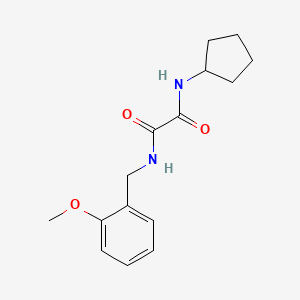
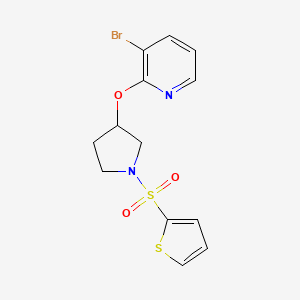
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
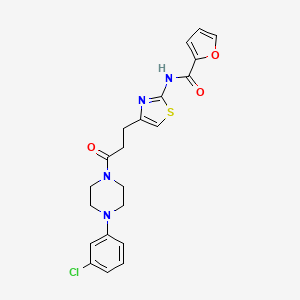
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
